1-(3,5-Difluorobenzyl)-2-mercaptoimidazole

Dopamine β-hydroxylase Structure-activity relationship Fluorine substitution

1-(3,5-Difluorobenzyl)-2-mercaptoimidazole (CAS 95333-81-6), also designated SKF-102698, is a substituted 1-benzylimidazole-2-thiol that acts as a potent, orally active inhibitor of dopamine β-hydroxylase (DBH), the enzyme responsible for converting dopamine to norepinephrine. Originally developed by SmithKline & French, it is recognized as the prototype molecule of this chemotype and one of the most potent DBH inhibitors described.

Molecular Formula C10H8F2N2S
Molecular Weight 226.24
CAS No. 95333-81-6
Cat. No. B2840872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Difluorobenzyl)-2-mercaptoimidazole
CAS95333-81-6
Molecular FormulaC10H8F2N2S
Molecular Weight226.24
Structural Identifiers
SMILESC1=CN(C(=S)N1)CC2=CC(=CC(=C2)F)F
InChIInChI=1S/C10H8F2N2S/c11-8-3-7(4-9(12)5-8)6-14-2-1-13-10(14)15/h1-5H,6H2,(H,13,15)
InChIKeyWPMVQUHUCQAOBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,5-Difluorobenzyl)-2-mercaptoimidazole (SKF-102698): Prototype Dopamine β-Hydroxylase Inhibitor for Cardiovascular Research


1-(3,5-Difluorobenzyl)-2-mercaptoimidazole (CAS 95333-81-6), also designated SKF-102698, is a substituted 1-benzylimidazole-2-thiol that acts as a potent, orally active inhibitor of dopamine β-hydroxylase (DBH), the enzyme responsible for converting dopamine to norepinephrine [1]. Originally developed by SmithKline & French, it is recognized as the prototype molecule of this chemotype and one of the most potent DBH inhibitors described [2].

Why Generic Substitution Fails for 1-(3,5-Difluorobenzyl)-2-mercaptoimidazole in DBH Inhibitor R&D


Within the 1-benzylimidazole-2-thiol chemotype, seemingly minor structural modifications—the presence, position, and electronic character of aryl substituents—produce large and non-linear changes in DBH inhibitory potency, oral bioavailability, and in vivo metabolic stability. An unsubstituted benzyl analog suffers a ~27-fold loss in IC50, while addition of a 4-hydroxyl group yields superior in vitro Ki yet paradoxically reduces in vivo efficacy owing to rapid Phase II conjugation [1]. Consequently, the 3,5-difluorobenzyl substitution pattern represents a specific optimization point that balances intrinsic enzyme inhibition against metabolic vulnerability—a compromise that cannot be assumed for any closely related analog without explicit experimental validation.

Quantitative Differentiation Evidence for 1-(3,5-Difluorobenzyl)-2-mercaptoimidazole vs. Closest Analogs and Alternatives


27.5-Fold IC50 Improvement Over Non-Fluorinated 1-Benzyl-1H-imidazole-2-thiol in Bovine DBH Assay

In a standardized bovine DBH inhibition assay, 1-(3,5-difluorobenzyl)-2-mercaptoimidazole (target) displayed an IC50 of 1,202 nM, whereas the non-fluorinated 1-benzyl-1H-imidazole-2-thiol showed an IC50 of 33,113 nM—a 27.5-fold potency advantage conferred by 3,5-difluoro substitution . The hydroxylated analog 3-[(3,5-difluoro-4-hydroxyphenyl)methyl]-1H-imidazole-2-thione achieved an IC50 of 74 nM, being 16.2-fold more potent than the target but exhibiting in vivo metabolic liability (see separate evidence item) .

Dopamine β-hydroxylase Structure-activity relationship Fluorine substitution

In Vitro-to-In Vivo Potency Inversion vs. 4-Hydroxy-3,5-difluorobenzyl Analog: A 2.5-Fold In Vivo DA/NE Ratio Advantage Despite 7.2-Fold Weaker Ki

Compared head-to-head in the same study (compounds 3c vs. 3b), SKF-102698 (3c) exhibited a Ki of 41 nM against purified bovine DBH, 7.2-fold weaker than the 5.7 nM Ki of the 4-hydroxy-3,5-difluorobenzyl analog (3b). However, after oral dosing (50 mg/kg) in spontaneously hypertensive rats (SHR), 3c elevated the mesenteric artery DA/NE ratio to 0.208 vs. 0.082 for 3b—a 2.5-fold greater in vivo pharmacodynamic response [1]. The authors attribute this inversion to rapid metabolic conjugation of the phenolic –OH in 3b, a vulnerability absent in 3c [1].

Metabolic stability In vivo pharmacodynamics Structure-activity relationship

Superior In Vivo DA/NE Ratio Elevation Over Fusaric Acid, the Prototypical DBH Inhibitor

In SHR, oral SKF-102698 (3c) dose-dependently increased the mesenteric artery DA/NE ratio from 0.155 (25 mg/kg) to 0.378 (100 mg/kg). By contrast, fusaric acid—a clinically evaluated DBH inhibitor—achieved a DA/NE ratio of only 0.109 at 50 mg/kg p.o. [1]. The publication explicitly states that 3c is more potent than fusaric acid in vivo [1].

Fusaric acid In vivo efficacy Hypertension

Sustained Target Engagement Without Tachyphylaxis: 520% DA/NE Ratio Increase and 10% Cardiac Hypertrophy Attenuation After 9-Week Chronic Oral Dosing

After 9 weeks of daily oral administration (50 mg/kg) to developing SHR, SKF-102698 produced a 290% increase in vascular dopamine, a 36% decrease in vascular norepinephrine, and a 520% elevation in the DA/NE ratio. Heart weight was reduced by approximately 10%, indicating attenuation of cardiac hypertrophy [1]. Tolerance was not observed, and blood pressure remained significantly reduced 20 h post-dose [1].

Chronic dosing Target engagement Cardiac remodeling

Peripheral Vasodilation with Dissociable Central Bradycardia: A Differentiated Pharmacodynamic Profile vs. Brain-Penetrant DBH Inhibitors

In spinal cord-stimulated pithed SHR, SKF-102698 reduced blood pressure without affecting heart rate, indicating a peripherally mediated vasodilation, while fourth ventricle administration produced bradycardia, confirming a dissociable central mechanism [1]. This contrasts with newer brain-penetrant DBH inhibitors such as nepicastat (IC50 8.5 nM bovine, 9.0 nM human) , which may produce more pronounced central side effects [1].

Peripheral selectivity Cardiovascular pharmacology Pithed rat model

Optimal Research and Procurement Scenarios for 1-(3,5-Difluorobenzyl)-2-mercaptoimidazole (SKF-102698)


Preclinical Hypertension Efficacy Studies in Rodent Models

SKF-102698 is validated in spontaneously hypertensive rats (SHR) and deoxycorticosterone acetate-salt hypertensive rats, where oral dosing consistently reduces mean arterial blood pressure and elevates the DA/NE ratio in vasculature, heart, and brain [1][2]. Its sustained efficacy without tachyphylaxis over 9-week chronic dosing protocols makes it suitable for long-term cardiovascular end-point studies [2].

Structure-Activity Relationship (SAR) Benchmarking for 1-Benzylimidazole-2-thiol DBH Inhibitors

As the prototype compound of the 1-benzylimidazole-2-thiol class, SKF-102698 serves as an essential reference standard for SAR programs. Its Ki (41 nM) and IC50 (1,202 nM) values, together with its in vivo DA/NE ratio response, provide well-characterized benchmarks against which new analogs can be directly compared [1]. The contrast with the non-fluorinated benzyl analog (IC50 33,113 nM) and the 4-hydroxy analog (Ki 5.7 nM, but metabolically labile) illustrates key SAR inflection points that guide rational design [1].

In Vivo Metabolic Stability Comparisons Within the Imidazole-2-thiol Chemotype

The in vitro-to-in vivo potency inversion between SKF-102698 (Ki 41 nM → DA/NE 0.208) and its 4-hydroxylated congener (Ki 5.7 nM → DA/NE 0.082) makes this pair an informative system for studying the impact of Phase II metabolic conjugation on pharmacodynamic translation [1]. Researchers studying prodrug strategies or metabolic soft spots can use SKF-102698 as the metabolically stable comparator.

Peripheral vs. Central DBH Contribution Dissection in Cardiovascular Pharmacology

SKF-102698's ability to produce peripheral vasodilation (blood pressure reduction without heart rate change in pithed SHR) while generating centrally mediated bradycardia upon intracerebroventricular administration allows investigators to pharmacologically isolate peripheral and central DBH-dependent mechanisms [2]. This is particularly valuable when studying the differential roles of dopamine and norepinephrine in regional vascular beds vs. central autonomic control.

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